molecular formula C16H12ClNO2 B5478755 N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide

N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide

Cat. No.: B5478755
M. Wt: 285.72 g/mol
InChI Key: YFLSLCQDMJNWGE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide: is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a phenylprop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide typically involves the coupling of 5-chloro-2-methoxyaniline with a suitable alkyne derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Uniqueness: N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide is unique due to its combination of a chloro-substituted methoxyphenyl group and a phenylprop-2-ynamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-15-9-8-13(17)11-14(15)18-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLSLCQDMJNWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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